molecular formula C13H10O3 B14205690 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne CAS No. 823813-87-2

3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne

Cat. No.: B14205690
CAS No.: 823813-87-2
M. Wt: 214.22 g/mol
InChI Key: GAJICSZYHYMPHU-UHFFFAOYSA-N
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Description

3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.217 g/mol . This compound is characterized by its unique structure, which includes multiple ethynyl and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne involves the generation of reactive intermediates that can interact with biological molecules. For instance, the compound can undergo the Myers-Saito cyclization to form diradicals, which can cleave DNA and induce cell death via apoptosis . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is unique due to its specific arrangement of ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form reactive intermediates and cleave DNA sets it apart from other similar compounds.

Properties

CAS No.

823813-87-2

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-ethynyl-1,6-dimethoxy-4-(2-methoxyethynyl)hex-3-en-1,5-diyne

InChI

InChI=1S/C13H10O3/c1-5-12(6-9-14-2)13(7-10-15-3)8-11-16-4/h1H,2-4H3

InChI Key

GAJICSZYHYMPHU-UHFFFAOYSA-N

Canonical SMILES

COC#CC(=C(C#COC)C#COC)C#C

Origin of Product

United States

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